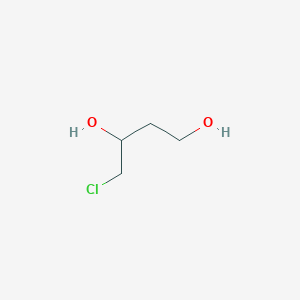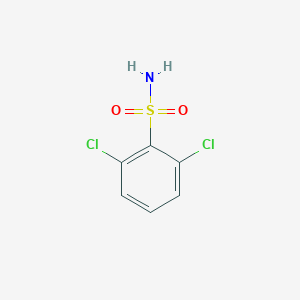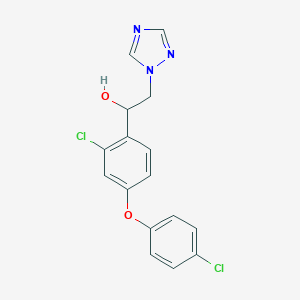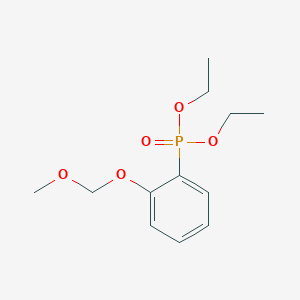
3-(Benzyloxy)-4-fluorobenzaldehyde
概要
説明
“3-(Benzyloxy)-4-fluorobenzaldehyde” is a chemical compound that is used as a pharmaceutical intermediate . It is a type of organic compound known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then used to synthesize metal complexes .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-4-fluorobenzaldehyde” can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .科学的研究の応用
Synthesis of Thiazolidin-4-one Derivatives : 4-Fluorobenzaldehyde, a closely related compound, was used to synthesize thiazolidin-4-one derivatives. Some of these compounds exhibited promising antioxidant activity, indicating potential applications in pharmaceuticals (El Nezhawy et al., 2009).
Study of Rotamers using Fourier Transform Microwave Spectroscopy : The rotational spectra of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, both structurally similar to 3-(Benzyloxy)-4-fluorobenzaldehyde, were examined. This study offers insights into molecular structure and behavior, which could be relevant for materials science and analytical chemistry (Sun, Lozada, & van Wijngaarden, 2018).
Synthesis of Bis-aldehyde Monomers and Conductive Polyazomethines : Derivatives of 4-fluorobenzaldehyde were used to create bis-aldehyde monomers, which were then polymerized into conductive poly(azomethine)s. This has implications for the development of electrically conductive materials (Hafeez et al., 2019).
New Synthesis Method for Indazoles : The reaction of o-fluorobenzaldehydes with hydrazine presents a new method for synthesizing indazoles, which are significant in medicinal chemistry (Lukin et al., 2006).
Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : A study that focuses on the synthesis of a compound structurally related to 3-(Benzyloxy)-4-fluorobenzaldehyde, demonstrating applications in organic synthesis (Lu Yong-zhong, 2011).
Fluorinated Microporous Polyaminals for CO2 Adsorption : The use of 4-fluorobenzaldehyde in the creation of fluorinated microporous polyaminals demonstrates applications in environmental chemistry and materials science, particularly for gas adsorption and separation (Li, Zhang, & Wang, 2016).
Synthesis of 1,3-Benzoxazines : Aromatic aldehydes including fluorobenzaldehydes were used in the synthesis of 1,3-benzoxazines, showcasing applications in heterocyclic chemistry (Tang et al., 2013).
Structural Transformations under Cryogenic Conditions : Investigating the structural transformations of 3-fluorobenzaldehyde and related compounds at low temperatures can provide insights into molecular behavior under extreme conditions, relevant for physical chemistry and materials science (Ildız, Konarska, & Fausto, 2018).
Electrosynthesis of Fluorobenzaldehyde : A study on the electrosynthesis of fluorobenzaldehydes highlights applications in green chemistry and industrial synthesis (Tang Bo, 2007).
Safety and Hazards
“3-(Benzyloxy)-4-fluorobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
特性
IUPAC Name |
4-fluoro-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDGEBYNOHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340074 | |
| Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-fluorobenzaldehyde | |
CAS RN |
103438-91-1 | |
| Record name | 3-Benzyloxy-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103438-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)






